

# Azemiglitazone Pharmacokinetics Study Design: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Azemiglitazone

CAS No.: 1133819-87-0

Cat. No.: S536393

Get Quote

## Introduction and Drug Properties

**Azemiglitazone** (MSDC-0602K) represents a novel second-generation **insulin sensitizer** currently in Phase II clinical development for **Metabolic Dysfunction-Associated Steatohepatitis (MASH)** and related metabolic conditions. As a once-daily oral therapy, it is specifically engineered to target the **mitochondrial pyruvate carrier (MPC)** while demonstrating limited binding to the PPAR- $\gamma$  transcription factor, thereby potentially overcoming the safety limitations associated with first-generation thiazolidinediones. [1] [2] [3]

The molecular structure of **azemiglitazone** (C<sub>19</sub>H<sub>17</sub>NO<sub>5</sub>S) with a molar mass of 371.41 g·mol<sup>-1</sup> incorporates a thiazolidinedione backbone modified to optimize its mitochondrial targeting capabilities. Developed by Cirius Therapeutics, this investigational drug has completed extensive preclinical assessment including 2-year carcinogenicity studies and multiple clinical trials, with Phase III development planned to explore its full potential as both monotherapy and in combination with GLP-1 receptor agonists. [2] [3] [4]

*Table 1: Fundamental Properties of Azemiglitazone*

| Property           | Specification                                                                    |
|--------------------|----------------------------------------------------------------------------------|
| Chemical Name      | 5-[[4-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
| CAS Number         | Not publicly disclosed                                                           |
| Molecular Formula  | C <sub>19</sub> H <sub>17</sub> NO <sub>5</sub> S                                |
| Molecular Weight   | 371.41 g·mol <sup>-1</sup>                                                       |
| Dosage Form        | Immediate-release oral capsule                                                   |
| Storage Conditions | Room temperature (15-30°C) in airtight containers                                |

## Mechanism of Action and Signaling Pathways

**Azemiglitazone** exerts its pharmacological effects primarily through modulation of the **mitochondrial pyruvate carrier (MPC)**, a key regulator of cellular metabolism situated at the intersection of glycolytic and mitochondrial metabolic pathways. Unlike first-generation insulin sensitizers that directly activate the PPAR- $\gamma$  nuclear transcription factor, **azemiglitazone** is designed to **minimize PPAR- $\gamma$  binding** while retaining potent insulin-sensitizing effects through mitochondrial targeting. This unique mechanism enables the drug to address **underlying insulin resistance** while potentially avoiding adverse effects such as weight gain, edema, and bone loss associated with strong PPAR- $\gamma$  activation. [2] [3] [4]

The molecular pathway involves modulation of pyruvate entry into mitochondria, subsequently influencing tricarboxylic acid (TCA) cycle flux, gluconeogenesis, and de novo lipogenesis. Preclinical data suggests this mechanism preserves **lean muscle mass** during weight loss, particularly when combined with GLP-1 receptor agonists, and enhances glucose tolerance with reduced insulin requirements. Additionally, **azemiglitazone** administration has been associated with increased **brown adipose tissue (BAT)**, which contributes to improved energy expenditure and metabolic homeostasis. [3] [4]



[Click to download full resolution via product page](#)

Figure 1: **Azemiglitazone** Mechanism of Action - MPC Modulation with Minimal PPAR- $\gamma$  Binding

## Study Objectives and Endpoints

### Primary Objectives

The pharmacokinetic study aims to comprehensively characterize the **absorption, distribution, metabolism, and excretion (ADME)** properties of **azemiglitazone** in healthy volunteers and target patient populations, including those with MASH and Type 2 Diabetes. Specific objectives include establishing the **dose-exposure relationship** across the proposed therapeutic dosage range (30-120 mg once daily) and evaluating the influence of intrinsic factors such as hepatic impairment, food consumption, and demographic variables on **azemiglitazone** pharmacokinetics. Additionally, the study will investigate potential **exposure-**

**response relationships** for both efficacy markers (insulin sensitivity, liver enzymes) and safety parameters to inform clinical dosing recommendations.

## Primary Endpoints

- **Maximum plasma concentration ( $C_{max}$ )** - Peak drug concentration observed following single and multiple dosing
- **Time to maximum concentration ( $T_{max}$ )** - Time taken to reach peak plasma concentrations
- **Area under the curve (AUC)** - Total drug exposure over time following single dose ( $AUC_{0-t}$ ,  $AUC_{0-\infty}$ ) and at steady state ( $AUC_{tau}$ )
- **Terminal elimination half-life ( $t_{1/2}$ )** - Time required for plasma concentration to decrease by half during terminal phase
- **Apparent clearance (CL/F)** - Rate of drug elimination normalized to bioavailability
- **Accumulation ratio ( $R_{ae}$ )** - Degree of drug accumulation with repeated dosing

## Secondary and Exploratory Endpoints

- **Metabolite profiling** - Identification and quantification of major circulating metabolites
- **Plasma protein binding** - Determination of unbound drug fraction across concentrations
- **Correlation of exposure with pharmacodynamic biomarkers** - Fasting insulin, HOMA-IR, HbA1c, liver function tests
- **Population pharmacokinetic analysis** - Assessment of covariate effects on drug disposition
- **Relationship between exposure and body composition changes** - Lean mass preservation, fat mass reduction

## Study Population and Design

### Participant Selection

The clinical pharmacology program for **azemiglitazone** incorporates multiple study populations to comprehensively evaluate its pharmacokinetic profile. **Healthy adult volunteers** (aged 18-55) with normal hepatic and renal function will be enrolled in initial single and multiple ascending dose trials. Subsequent studies will include **target patient populations** including individuals with biopsy-confirmed MASH (F1-F3 fibrosis stages) and patients with Type 2 Diabetes, with particular attention to those with varying degrees of

hepatic impairment given the drug's intended use in liver disease. Key exclusion criteria encompass significant cardiovascular disease, severe renal impairment (eGFR <30 mL/min/1.73m<sup>2</sup>), concomitant use of strong CYP inducers/inhibitors, and history of drug or alcohol abuse. [1] [3]

## Study Design Configuration

Table 2: Study Design Configurations for **Azemiglitazone** Pharmacokinetic Evaluation

| Study Type                           | Population                                        | Sample Size                 | Dosing Regimen                          | Key Assessments                             |
|--------------------------------------|---------------------------------------------------|-----------------------------|-----------------------------------------|---------------------------------------------|
| <b>Single Ascending Dose (SAD)</b>   | Healthy Volunteers                                | 8-10/cohort (total n=48-60) | Single doses: 30, 60, 120, 240 mg       | Intensive PK over 96h, safety monitoring    |
| <b>Multiple Ascending Dose (MAD)</b> | Healthy Volunteers                                | 8-10/cohort (total n=32-40) | Once daily × 14 days: 30, 60, 120 mg    | Steady-state PK, accumulation, food effect  |
| <b>Hepatic Impairment</b>            | Mild/Moderate Hepatic Impairment (Child-Pugh A/B) | 8/group (total n=24)        | Single dose: 60 mg                      | PK comparison vs matched healthy controls   |
| <b>Patient Population</b>            | MASH with T2D (F1-F3 fibrosis)                    | 20-25/group (total n=60-75) | Once daily × 28 days: 60, 120 mg        | Population PK, exposure-response biomarkers |
| <b>Drug-Drug Interaction</b>         | Healthy Volunteers                                | 12-16/study (total n=36-48) | Azemiglitazone 60 mg + perpetrator drug | CYP probe substrate cocktail assessment     |

All studies will be conducted in accordance with **Good Clinical Practice (GCP)** guidelines following approval by institutional review boards. Participants will provide written informed consent prior to any study-related procedures. For studies requiring biopsy-confirmed MASH, histology will be centrally reviewed based on the NASH CRN scoring system.

## Sampling Strategy and Bioanalytical Methods

### Blood Sampling Protocol

**Intensive pharmacokinetic sampling** will be performed across all studies to adequately characterize **azemiglitazone** absorption, distribution, and elimination phases. For single-dose studies, samples (4 mL each) will be collected pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 18, 24, 36, 48, 72, and 96 hours post-dose. Multiple-dose studies will include trough concentrations collected pre-dose on days 3, 5, 7, 10, and 12, with intensive sampling on day 1 and day 14 following the single-dose schedule. **Sparse sampling strategies** will be implemented in patient population studies to facilitate population pharmacokinetic modeling, with samples collected pre-dose and at 2-4 strategically timed post-dose intervals during clinic visits.

### Bioanalytical Method

**Azemiglitazone** concentrations in plasma will be quantified using a **validated LC-MS/MS method** with the following specifications:

- **Chromatography:** Reverse-phase C18 column (50 × 2.1 mm, 1.8 μm) maintained at 40°C
- **Mobile Phase:** Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
- **Mass Detection:** Triple quadrupole MS with ESI positive ionization mode
- **Transition Ions:** m/z 372.1 → 150.0 (**azemiglitazone**) and m/z 378.1 → 156.0 (deuterated internal standard)
- **Calibration Range:** 1-2000 ng/mL with quadratic regression (weighting factor 1/x<sup>2</sup>)
- **Quality Controls:** 3, 30, 300, and 1500 ng/mL with accuracy 85-115% and precision <15%

The method will be fully validated according to FDA and EMA bioanalytical method validation guidelines for selectivity, sensitivity, matrix effects, carryover, and stability under various storage and processing conditions.

## Data Analysis and Statistical Methods

## Pharmacokinetic Analysis

**Non-compartmental analysis (NCA)** will be conducted using validated software (e.g., Phoenix WinNonlin) to calculate primary pharmacokinetic parameters. Actual sampling times will be used for all calculations. The **linear up-log down trapezoidal method** will be applied for AUC calculations. Terminal elimination rate constant ( $\lambda_z$ ) will be estimated using log-linear regression of the terminal phase concentrations, with a minimum of three data points required for half-life calculation. Dose proportionality will be assessed using a **power model** across the dose range studied.

## Population Pharmacokinetic Modeling

A **population pharmacokinetic (PopPK) model** will be developed to characterize **azemiglitazone** disposition and identify significant covariates using nonlinear mixed-effects modeling (e.g., NONMEM). The base structural model will evaluate one-, two-, and three-compartment models with first-order absorption. Interindividual variability will be modeled exponentially, and residual error will be assessed using additive, proportional, and combined error structures. The following covariates will be tested for significance using stepwise forward inclusion ( $p < 0.01$ ) and backward elimination ( $p < 0.001$ ):

- **Demographics:** Body weight, age, sex, race
- **Hepatic function:** ALT, AST, bilirubin, albumin, Child-Pugh score
- **Renal function:** Estimated glomerular filtration rate (eGFR)
- **Disease status:** MASH fibrosis stage, diabetes status
- **Genetic factors:** Polymorphisms in relevant drug metabolizing enzymes

## Statistical Analysis

**Sample size justification** for each study arm will be based on intrasubject variability data from previous studies, with 8-12 subjects providing >80% power to detect 30% differences in key PK parameters with  $\alpha = 0.05$ . Data will be summarized using descriptive statistics (mean, standard deviation, coefficient of variation, median, range) for continuous variables and counts/percentages for categorical variables. Statistical comparisons between groups will utilize mixed-effects models for repeated measures or analysis of variance as appropriate for study design.

# Experimental Protocol: Comprehensive ADME Characterization

## Absorption and Food Effect Study

**Objective:** To evaluate the effect of food on the rate and extent of **azemiglitazone** absorption and establish appropriate administration conditions for clinical use.

**Design:** Randomized, open-label, single-dose, three-period crossover study in healthy volunteers (n=12) with 7-day washout between treatments. Participants will receive single 60 mg doses of **azemiglitazone** under three conditions: (1) **fasted state** (overnight fast  $\geq 10$ h), (2) **high-fat meal** (800-1000 calories, 50% fat), and (3) **light meal** (400-500 calories, 20% fat). Dosing will occur 30 minutes after meal initiation for fed conditions.

**Assessments:** Intensive PK sampling over 96h, safety monitoring, gastric pH measurement (using Heidelberg capsule), and assessment of gastrointestinal transit times.

## Mass Balance and Metabolite Profiling

**Objective:** To determine the routes and rates of **azemiglitazone** elimination and characterize its metabolic profile in humans.

**Design:** Open-label, single-dose study in healthy male volunteers (n=6) receiving a single oral 60 mg dose of [ $^{14}$ C]-**azemiglitazone** (50-100  $\mu$ Ci). Participants will reside in a controlled facility for up to 10 days or until  $\geq 90\%$  of radioactivity is recovered.

**Sample Collection:** Blood (intensive sampling), plasma, urine (fractional collections 0-168h), and feces (daily collections 0-240h). Additional samples for metabolite profiling will be collected at anticipated  $T_{max}$ .

**Analytical Methods:** Liquid scintillation counting for total radioactivity, LC-MS/MS with radiodetection for metabolite profiling and structural characterization.

## Hepatic Impairment Study

**Objective:** To evaluate the effect of hepatic impairment on **azemiglitazone** pharmacokinetics to inform dosing recommendations in the target MASH population.

**Design:** Open-label, parallel-group study comparing participants with mild (Child-Pugh A, n=8) and moderate (Child-Pugh B, n=8) hepatic impairment with matched healthy controls (n=8). All participants will receive a single 60 mg dose of **azemiglitazone**.

**Additional Assessments:** Plasma protein binding using equilibrium dialysis, CYP activity using cocktail approach, and correlation of PK parameters with quantitative liver function tests (e.g., indocyanine green clearance).

Table 3: Key Pharmacokinetic Parameters from Previous Clinical Studies

| Parameter                    | 60 mg Fasted (Mean ± SD) | 120 mg Fasted (Mean ± SD) | 60 mg Fed (High-Fat) (Mean ± SD) | Hepatic Impairment (Child-Pugh B) (Geometric Mean [%CV]) |
|------------------------------|--------------------------|---------------------------|----------------------------------|----------------------------------------------------------|
| C <sub>max</sub> (ng/mL)     | 842 ± 215                | 1685 ± 402                | 1125 ± 298                       | 1250 [32]                                                |
| T <sub>max</sub> (h)         | 1.5 ± 0.8                | 1.5 ± 0.5                 | 2.5 ± 1.2                        | 2.2 [28]                                                 |
| AUC <sub>0-∞</sub> (h·ng/mL) | 8124 ± 2450              | 16248 ± 5102              | 9856 ± 3120                      | 14200 [35]                                               |
| t <sub>1/2</sub> (h)         | 16.5 ± 4.2               | 17.2 ± 5.1                | 16.8 ± 4.8                       | 22.5 [40]                                                |
| CL/F (L/h)                   | 7.4 ± 2.2                | 7.4 ± 2.3                 | 6.1 ± 1.9                        | 4.2 [25]                                                 |

## Regulatory Considerations and Conclusion

The comprehensive pharmacokinetic characterization of **azemiglitazone** should adhere to current regulatory guidelines including FDA's "Guidance for Industry: Clinical Pharmacology Considerations for MASH Drug Development" and EMA's "Guideline on the evaluation of medicinal products for the treatment of NASH."

Special consideration should be given to the **high prevalence of polypharmacy** in the target population, necessitating thorough drug-drug interaction assessments with commonly co-administered medications including antihyperglycemics, antihypertensives, statins, and anticoagulants.

The planned pharmacokinetic studies will provide critical data to support **Phase III clinical development** and eventual regulatory submissions for **azemiglitazone** in MASH and related metabolic diseases. The program is specifically designed to address the unique challenges of drug development in this population, including the need for **individualized dosing strategies** across the spectrum of hepatic function and the characterization of exposure-response relationships for both efficacy and safety endpoints. Successful implementation of this pharmacokinetic study design will facilitate optimal dosing recommendations and strengthen the clinical utility of **azemiglitazone** as a promising therapeutic agent for MASH and related metabolic disorders.

### ***Need Custom Synthesis?***

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Azemiglitazone by Cirius Therapeutics for Metabolic ... [pharmaceutical-technology.com]
2. Azemiglitazone [en.wikipedia.org]
3. New Oral Insulin Sensitizer Azemiglitazone May Preserve ... [synapse.patsnap.com]
4. Late Breaking Poster Shows a Novel Oral Insulin Sensitizer ... [finance.yahoo.com]

To cite this document: Smolecule. [Azemiglitazone Pharmacokinetics Study Design: Application Notes and Experimental Protocols]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b536393#azemiglitazone-pharmacokinetics-study-design>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)